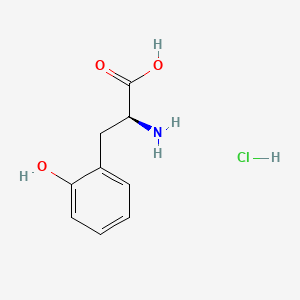

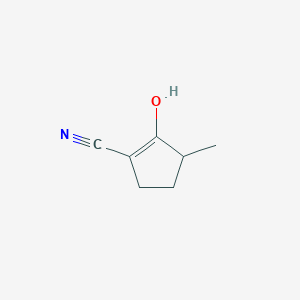

5-(Aminomethyl)-2-hydroxybenzoic acid hydrochloride

Descripción general

Descripción

Aminomethyl compounds are generally used in organic synthesis and have applications in various fields . They can be part of larger molecules, such as peptides or proteins, and play a crucial role in their function .

Synthesis Analysis

The synthesis of aminomethyl compounds can vary greatly depending on the specific compound. For example, 5-Aminolevulinic acid, a related compound, is synthesized via the reaction of dimethylamine hydrochloride and 2-cyanoguanine .Molecular Structure Analysis

The molecular structure of aminomethyl compounds can be quite diverse. For instance, 5-Aminolevulinic acid hydrochloride has a linear formula of NH2CH2C(O)CH2CH2COOH · HCl .Chemical Reactions Analysis

Amines, including aminomethyl compounds, can undergo a variety of chemical reactions. They can react with acid chlorides to form amides . They can also undergo acid or alkaline hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of aminomethyl compounds can vary greatly. For example, 5-Aminolevulinic acid hydrochloride is a powder with a melting point of 150 °C .Aplicaciones Científicas De Investigación

Synthesis and Intermediate Use

5-(Aminomethyl)-2-hydroxybenzoic acid hydrochloride serves as a key intermediate in the synthesis of various compounds, including anti-cancer drugs. For example, it is used in the preparation of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a compound with potential applications in cancer treatment due to its role in inhibiting thymidylate synthase. This synthesis involves multiple steps starting from p-toluidine, progressing through chloral hydrate and hydroxylamine hydrochloride reactions, and includes oxidation and bromination processes to yield the final product (Cao Sheng-li, 2004).

Transport and Bioavailability Enhancement

This compound also plays a role in enhancing the bioavailability and transport of other therapeutic agents. For instance, it is involved in the transport mechanisms of 5-Aminolevulinic acid (ALA), a prodrug used in photodynamic therapy, fluorescent diagnosis, and fluorescent-guided resection. The structural similarities between ALA and GABA suggest that 5-(Aminomethyl)-2-hydroxybenzoic acid hydrochloride could influence the transport of ALA across biological membranes, contributing to its effectiveness in accumulating the photosensitizer protoporphyrin IX in tumor tissues (C. Anderson et al., 2010).

Corrosion Inhibition

In the field of materials science, derivatives of 5-(Aminomethyl)-2-hydroxybenzoic acid hydrochloride, such as benzimidazole derivatives, have been investigated for their potential as corrosion inhibitors for metals in acidic environments. These compounds, including 2-aminomethylbenzimidazole (MB), have demonstrated efficacy in inhibiting the corrosion of iron in hydrochloric acid solutions, showcasing the versatility of 5-(Aminomethyl)-2-hydroxybenzoic acid hydrochloride derivatives in industrial applications (K. F. Khaled, 2003).

Mecanismo De Acción

Target of Action

The primary target of 5-(Aminomethyl)-2-hydroxybenzoic acid hydrochloride is the porphyrin synthesis pathway . This compound is a precursor of all tetrapyrroles such as chlorophyll, heme, and siroheme . These molecules play crucial roles in various biological processes, including oxygen transport and photosynthesis .

Mode of Action

5-(Aminomethyl)-2-hydroxybenzoic acid hydrochloride interacts with its targets by serving as a metabolic intermediate in the synthesis of heme . It is produced from succinyl-CoA and glycine and is used in photochemotherapy for actinic keratosis .

Biochemical Pathways

The compound is involved in the porphyrin synthesis pathway, leading to the production of heme in mammals and chlorophyll in plants . After its biosynthesis, two molecules of this compound are coalesced to form a pyrrol ring, called porphobilinogen (PBG). This reaction is catalyzed by an enzyme known as ALA dehydratase (ALAD) .

Pharmacokinetics

It is known that the compound can be used topically or orally . More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The action of 5-(Aminomethyl)-2-hydroxybenzoic acid hydrochloride leads to the production of heme, chlorophyll, and other tetrapyrroles . These molecules have significant effects at the molecular and cellular levels, influencing processes such as oxygen transport (in the case of heme) and photosynthesis (in the case of chlorophyll) .

Action Environment

The action, efficacy, and stability of 5-(Aminomethyl)-2-hydroxybenzoic acid hydrochloride can be influenced by various environmental factors. For example, the compound has been shown to enhance plant growth under abiotic stress . .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(aminomethyl)-2-hydroxybenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.ClH/c9-4-5-1-2-7(10)6(3-5)8(11)12;/h1-3,10H,4,9H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMAHMGNDWIWFHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)C(=O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80783763 | |

| Record name | 5-(Aminomethyl)-2-hydroxybenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80783763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Aminomethyl)-2-hydroxybenzoic acid hydrochloride | |

CAS RN |

33242-33-0 | |

| Record name | 5-(Aminomethyl)-2-hydroxybenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80783763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4R,4Ar,7aR,12bS)-9-methoxy-7-oxo-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] acetate;hydrochloride](/img/structure/B1514409.png)

![(17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-4-en-3-one](/img/structure/B1514412.png)

![[(6aR,10aR)-1-{[tert-Butyl(dimethyl)silyl]oxy}-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-yl]methyl acetate](/img/structure/B1514413.png)

![Naphthalen-1-yl-[1-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexyl)indol-3-yl]methanone](/img/structure/B1514423.png)

![[3-(Benzyloxy)prop-1-en-2-yl]benzene](/img/structure/B1514431.png)